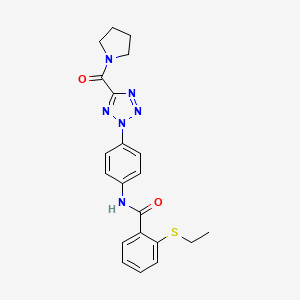
2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Vorbereitungsmethoden
The synthesis of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide has several applications in scientific research. . Additionally, it may be used in the development of new pharmaceuticals and as a tool in chemical biology research.
Wirkmechanismus
The mechanism of action of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include other benzamide derivatives and pyrrolidine-containing molecules, which may have different reactivity and applications .
Biologische Aktivität
The compound 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound features several functional groups that contribute to its biological activity. The key components include:
- Ethylthio group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidine ring : Known for its role in modulating neurotransmitter systems.
- Tetrazole moiety : Often associated with diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, a related study showed that tetrazole derivatives could inhibit tumor cell proliferation in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle .
Anticonvulsant Effects
Compounds similar to the one have been evaluated for their anticonvulsant activities. Research indicates that the presence of a pyrrolidine structure can enhance the efficacy against seizure models, suggesting a potential application in epilepsy treatment .
Antimicrobial Activity
The ethylthio group has been linked to enhanced antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds show promising results against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in pain and seizure pathways.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression and inflammation has been observed, which may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their efficacy:
Eigenschaften
IUPAC Name |
2-ethylsulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-2-30-18-8-4-3-7-17(18)20(28)22-15-9-11-16(12-10-15)27-24-19(23-25-27)21(29)26-13-5-6-14-26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMVEZFQFMYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














